2-Methyl-1,3-bis(3-methylphenyl)propane-1,3-dione
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Overview
Description
2-Methyl-1,3-bis(3-methylphenyl)propane-1,3-dione is a chemical compound with the molecular formula C18H18O2 and a molecular weight of 266.33 g/mol. It is known for its utility in various research applications, particularly in the field of organic chemistry.
Preparation Methods
The synthesis of 2-Methyl-1,3-bis(3-methylphenyl)propane-1,3-dione typically involves the reaction of 3-methylbenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Methyl-1,3-bis(3-methylphenyl)propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl groups on the phenyl rings can be substituted with other functional groups using reagents like halogens or nitrating agents.
Scientific Research Applications
2-Methyl-1,3-bis(3-methylphenyl)propane-1,3-dione is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1,3-bis(3-methylphenyl)propane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-Methyl-1,3-bis(3-methylphenyl)propane-1,3-dione can be compared with similar compounds such as:
Bisphenol C: Known for its use in the production of polycarbonate plastics and epoxy resins.
1,3-Bis(2-methylphenyl)propane-1,3-dione: Another similar compound with applications in organic synthesis.
2,2-Bis(4-hydroxy-3-methylphenyl)propane: Used in the production of polymers and as a research chemical.
These compounds share structural similarities but differ in their specific applications and chemical properties, highlighting the uniqueness of this compound in its research and industrial uses.
Properties
IUPAC Name |
2-methyl-1,3-bis(3-methylphenyl)propane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2/c1-12-6-4-8-15(10-12)17(19)14(3)18(20)16-9-5-7-13(2)11-16/h4-11,14H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSABHQLDKXMCSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C(C)C(=O)C2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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